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Phosphine oxide, bis(3-methylphenyl)-

Cat. No.: B169858
CAS No.: 145290-34-2
M. Wt: 229.23 g/mol
InChI Key: VLGBGPBIXWIGOS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phosphine (B1218219) Oxide Chemistry

The journey of phosphine oxide chemistry is intrinsically linked to the discovery of phosphine itself. In 1783, Philippe Gengembre, a student of Antoine Lavoisier, first synthesized phosphine (PH3) by heating white phosphorus in an aqueous potassium carbonate solution. wikipedia.org Lavoisier later identified it as a compound of phosphorus and hydrogen. wikipedia.org The term "phosphine oxide" emerged later, by analogy to organic amines and their corresponding oxides, to describe the oxidized form, R₃PO. wikipedia.org

Early phosphine synthesis was challenging due to the high air sensitivity of the compounds. rsc.org The development of rigorous air-free techniques in the mid-20th century standardized phosphine synthesis and led to a "golden age" for phosphine chemistry from the 1960s to the 1980s. rsc.org A significant evolution in the field has been the strategic use of air-stable pentavalent (P(V)) species, such as phosphine oxides, as precursors. rsc.org This approach allows for easier handling and purification during the synthesis of complex molecules, with the phosphine oxide being reduced to the desired air-sensitive trivalent phosphine in the final step. rsc.org

Synthetic methodologies for creating phosphine oxides have also evolved considerably. Classic methods include the straightforward oxidation of tertiary phosphines with agents like oxygen or hydrogen peroxide. wikipedia.org More versatile routes to triarylphosphine oxides involve the reaction of phosphoryl chloride with aryl Grignard or aryllithium reagents. thieme-connect.de The Michaelis–Arbuzov reaction, first described in 1898, represents a cornerstone for forming phosphorus-carbon bonds and can be utilized to produce phosphine oxides. researchgate.net In recent decades, transition metal-catalyzed cross-coupling reactions, such as the Hirao reaction, have become powerful tools for synthesizing arylphosphine oxides and other organophosphorus compounds. organic-chemistry.orgsciforum.net

Significance of Aryl-Substituted Phosphine Oxides in Synthetic and Material Science

Aryl-substituted phosphine oxides are of paramount importance in both synthetic chemistry and material science due to their unique structural and electronic properties. The P=O bond is highly polar and short, making these compounds excellent hydrogen bond acceptors, which can influence crystal packing and material properties. acs.orgwikiwand.com

In Synthetic and Medicinal Chemistry:

Catalysis: Secondary phosphine oxides (SPOs), which exist in tautomeric equilibrium with phosphinous acids (R₂POH), are valuable precursors for ligands in transition-metal-catalyzed cross-coupling reactions. wikiwand.comresearchgate.net

Reagents and Intermediates: Tertiary phosphine oxides are byproducts of many important name reactions, including the Wittig, Staudinger, and Appel reactions, where the formation of the highly stable P=O bond is a thermodynamic driving force. researchgate.net The development of methods to catalytically reduce the phosphine oxide byproduct back to the phosphine has made these reactions more atom-economical. researchgate.net

Medicinal Chemistry: The phosphine oxide group is recognized as a valuable structural motif in drug design. Its incorporation can dramatically increase aqueous solubility and improve metabolic stability compared to more classical functional groups like amides. bldpharm.com A prominent example is Brigatinib, an FDA-approved anticancer drug, which contains a dimethylphosphine (B1204785) oxide moiety. bldpharm.com

In Material Science:

Nonlinear Optical (NLO) Materials: The combination of a strong hydrogen bond acceptor (P=O) and donor groups on the aryl rings can encourage the formation of acentric crystal structures, a key requirement for second-order NLO materials. acs.org

Photoinitiators: Certain phosphine oxides, such as 2,4,6‑trimethylbenzoyldiphenylphosphine oxide, function as highly efficient photoinitiators. Upon exposure to UV light, they undergo cleavage to form radicals that initiate polymerization, a process widely used in coatings, inks, and dental adhesives. wikiwand.comresearchgate.net

Flame Retardants: The phosphorus content in phosphine oxides makes them effective as flame retardants, particularly in polymers like polyurethanes and polyesters. researchgate.net

Academic Research Landscape of Phosphine Oxide, Bis(3-methylphenyl)-

Phosphine oxide, bis(3-methylphenyl)- is a specific diarylphosphine oxide whose academic research profile is primarily understood through studies on closely related structural analogues. While the compound itself is cataloged and commercially available, extensive dedicated studies on its unique properties or applications are not prominent in the literature. However, research on similar diarylphosphine oxides provides a clear context for its potential reactivity and utility.

Table 1: Compound Identification

Property Value
Compound Name Phosphine oxide, bis(3-methylphenyl)-
Molecular Formula C₁₄H₁₅OP
CAS Number 145290-34-2

Academic investigations into related compounds, such as other tolyl- or xylyl-substituted phosphine oxides, demonstrate their application in multicomponent reactions. For instance, studies have utilized bis(p-tolyl)phosphine oxide and bis(3,5-dimethylphenyl)phosphine (B1275769) oxide in reactions with formylchromones and amines to synthesize novel α-aminophosphine-oxide derivatives. nih.gov These reactions showcase the role of diarylphosphine oxides as key building blocks in constructing more complex, functionalized molecules. The synthesis of isomers like bis(2-methylphenyl)phosphine oxide is also documented, typically involving the oxidation of the corresponding chlorophosphine. chemicalbook.com This body of work on related structures suggests that Phosphine oxide, bis(3-methylphenyl)- is a viable reagent for similar synthetic transformations.

Table 2: Related Diarylphosphine Oxides in Academic Research

Compound Name Application/Research Context
Bis(p-tolyl)phosphine oxide Used in three-component reactions to synthesize chromonyl-substituted α-aminophosphine-oxides. nih.gov
Bis(3,5-dimethylphenyl)phosphine oxide Employed in multicomponent reactions for the synthesis of functionalized phosphine oxides. nih.gov
Bis(2-methylphenyl)phosphine oxide Synthesized via oxidation of the corresponding diarylchlorophosphine. chemicalbook.com
Diphenylphosphine (B32561) oxide A widely used secondary phosphine oxide in cross-coupling reactions and as a synthetic precursor. wikiwand.com

The research on these related compounds indicates that the academic landscape for Phosphine oxide, bis(3-methylphenyl)- lies within the broader field of synthetic organophosphorus chemistry, where it can serve as a nucleophilic reagent in addition reactions or as a precursor to more complex molecules and ligands.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14OP+ B169858 Phosphine oxide, bis(3-methylphenyl)- CAS No. 145290-34-2

Properties

IUPAC Name

bis(3-methylphenyl)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OP/c1-11-5-3-7-13(9-11)16(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGBGPBIXWIGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[P+](=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of Phosphine Oxide, Bis 3 Methylphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of "Phosphine oxide, bis(3-methylphenyl)-". By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a comprehensive picture of the molecular framework can be assembled.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of "Phosphine oxide, bis(3-methylphenyl)-" is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons. The aromatic region, typically observed between 7.0 and 8.0 ppm, would likely present a complex pattern of multiplets due to the various coupling interactions between the non-equivalent protons on the two meta-substituted phenyl rings. The protons ortho, meta, and para to the phosphine (B1218219) oxide group will have slightly different chemical environments, leading to overlapping signals.

The methyl (CH₃) protons are expected to appear as a singlet at approximately 2.4 ppm. The integration of this signal would correspond to six protons, representing the two equivalent methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for Phosphine oxide, bis(3-methylphenyl)-

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 7.0 - 8.0 Multiplet 8H

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For "Phosphine oxide, bis(3-methylphenyl)-", distinct signals are anticipated for the aromatic carbons and the methyl carbons. The aromatic region would display several signals between 120 and 140 ppm. The carbon atoms directly bonded to the phosphorus atom (ipso-carbons) are expected to show coupling to the ³¹P nucleus, resulting in doublets. The other aromatic carbons will also exhibit a range of chemical shifts depending on their position relative to the methyl and phosphine oxide groups. The methyl carbon signal is predicted to appear at a higher field, around 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Phosphine oxide, bis(3-methylphenyl)-

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-P (ipso) 130 - 135 (doublet, ¹JPC)
Aromatic C-H 125 - 135
Aromatic C-CH₃ 138 - 142

Phosphorus-31 (³¹P) NMR Spectroscopic Analysis

³¹P NMR spectroscopy is a highly sensitive and specific technique for phosphorus-containing compounds. For "Phosphine oxide, bis(3-methylphenyl)-", a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for diarylphosphine oxides typically falls in the range of +20 to +40 ppm, relative to an external standard of 85% phosphoric acid. This single peak confirms the presence of a single phosphorus environment in the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, helping to delineate the spin systems within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of "Phosphine oxide, bis(3-methylphenyl)-" would be characterized by several key vibrational modes.

P=O Stretching: The most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the P=O stretching vibration, typically found in the range of 1150-1250 cm⁻¹. This band is often weaker in the Raman spectrum.

P-C Stretching: The stretching vibrations of the phosphorus-carbon bonds are expected to appear in the fingerprint region of the spectra.

Aromatic Vibrations: The spectra will also display characteristic bands for the aromatic rings. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations would be observed at lower frequencies (below 900 cm⁻¹), which can sometimes provide information about the substitution pattern of the aromatic ring.

Methyl Group Vibrations: The methyl groups will exhibit characteristic C-H stretching and bending vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies for Phosphine oxide, bis(3-methylphenyl)-

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR)
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Methyl C-H Stretch 2850 - 3000 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
P=O Stretch 1150 - 1250 Strong

Conformational Studies via Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape of molecules like Phosphine oxide, bis(3-methylphenyl)-, also known as bis(3-tolyl)phosphine oxide. The vibrational modes, particularly those involving the phosphoryl (P=O) and phosphorus-carbon (P-C) bonds, are sensitive to the molecule's geometry.

The stretching vibration of the phosphoryl group (ν(P=O)) is a prominent feature in the IR spectrum of phosphine oxides. For diarylphosphine oxides, this band typically appears in the region of 1170-1210 cm⁻¹. The precise frequency can be influenced by the electronic and steric effects of the substituents on the phenyl rings. In bis(3-methylphenyl)phosphine oxide, the methyl groups at the meta position can subtly alter the electron density at the phosphorus atom, thereby affecting the P=O bond strength and its vibrational frequency.

Conformational isomers, or rotamers, arise from the rotation around the P-C bonds. These different spatial arrangements of the tolyl groups relative to the phosphoryl group can lead to distinct vibrational frequencies. A detailed analysis of the IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), can help identify the presence of multiple conformers in equilibrium. mdpi.com For instance, changes in the number and position of bands in the 700–800 cm⁻¹ region, corresponding to C-H out-of-plane deformation vibrations, can indicate the presence of different conformers when comparing spectra from different physical states (e.g., solid vs. melt). mdpi.com

Key vibrational modes for conformational analysis of Phosphine oxide, bis(3-methylphenyl)- include:

ν(P=O): Stretching vibration of the phosphoryl group.

ν(P-C): Stretching vibrations of the phosphorus-phenyl bonds.

δ(C-H): Out-of-plane deformation vibrations of the aromatic C-H bonds.

Ring vibrations: Vibrations associated with the phenyl rings.

By comparing experimental spectra with theoretically calculated spectra for different possible conformers, researchers can deduce the most stable conformations and the energy barriers between them.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for confirming the molecular formula and elucidating the structure of Phosphine oxide, bis(3-methylphenyl)- through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. For Phosphine oxide, bis(3-methylphenyl)- (C₁₄H₁₅OP), the exact mass can be calculated and compared to the experimentally measured value.

HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The high precision of HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, enables the confident assignment of the molecular formula. semanticscholar.org

The fragmentation of organophosphorus compounds under ionization can be complex. HRMS can also be applied to the fragment ions, aiding in the determination of their elemental compositions and thus providing valuable clues about the fragmentation pathways. acs.org

Table 1: HRMS Data for [M+H]⁺ Ion of Phosphine oxide, bis(3-methylphenyl)-

ParameterValue
Molecular FormulaC₁₄H₁₅OP
Calculated Exact Mass230.0855
Monoisotopic Mass230.085526 Da

Note: The observed mass in an HRMS experiment would be very close to the calculated exact mass, with the difference typically being in the parts-per-million (ppm) range.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds like phosphine oxides. nih.gov In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation in the ion source. semanticscholar.org

ESI-MS is particularly useful for identifying the molecular ion of Phosphine oxide, bis(3-methylphenyl)-. By coupling ESI with tandem mass spectrometry (MS/MS), fragmentation can be induced in a controlled manner within the mass spectrometer (e.g., through collision-induced dissociation, CID). nih.gov This allows for the systematic study of the fragmentation patterns, which provides structural information. The fragmentation of phosphine-based ligands can involve cleavage of the P-C bonds and rearrangements within the molecule. nih.gov The specific fragmentation pathways can help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular architecture of Phosphine oxide, bis(3-methylphenyl)-.

Table 2: Crystallographic Data for a Representative Diarylphosphine Oxide (Bis(2,4,6-trimethylphenyl)phosphine oxide)

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.9123(6)
b (Å)8.2998(6)
c (Å)12.4165(9)
α (°)99.613(4)
β (°)108.264(4)
γ (°)91.343(4)
Volume (ų)760.94(10)
Z2

Data from a related structure, bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, is provided for illustrative purposes. mdpi.com

Once the crystal structure is solved, the precise coordinates of each atom are known, allowing for the detailed analysis of the molecule's geometry. For Phosphine oxide, bis(3-methylphenyl)-, this would include the lengths of the P=O and P-C bonds, the C-P-C and O=P-C bond angles, and the torsion angles describing the orientation of the tolyl rings.

In related phosphine oxides, the P=O bond length is typically around 1.48-1.49 Å. researchgate.netmdpi.com The P-C bond lengths are generally in the range of 1.81-1.82 Å. researchgate.netmdpi.com The geometry around the phosphorus atom is expected to be tetrahedral, with bond angles deviating slightly from the ideal 109.5° due to the different steric and electronic nature of the oxygen and carbon substituents.

The torsion angles, which define the dihedral angles between the planes of the phenyl rings and the P=O bond, are particularly important for understanding the molecule's conformation in the solid state. These angles are influenced by steric hindrance between the tolyl groups and packing forces within the crystal lattice. mdpi.com

Table 3: Selected Bond Lengths and Angles for a Representative Diarylphosphine Oxide (Bis(2,4,6-trimethylphenyl)phosphine oxide)

Bond/AngleLength (Å) / Angle (°)
P1=O11.4854(13)
P1-C11.8151(18)
P1-C101.8162(18)
O1-P1-C1113.94(8)
O1-P1-C10116.64(8)
C1-P1-C10108.07(8)

Data from a related structure, bis(2,4,6-trimethylphenyl)phosphine oxide, is provided for illustrative purposes. mdpi.comresearchgate.net

Supramolecular Interactions in the Crystalline Lattice of Bis(4-methylphenyl)phosphine oxide

A predominant feature in the crystal lattice of analogous phosphine oxides is the formation of intermolecular hydrogen bonds involving the phosphoryl oxygen and hydrogen atoms from the aromatic rings or methyl groups of neighboring molecules. These C-H···O interactions, while weaker than conventional O-H···O or N-H···O hydrogen bonds, play a crucial role in the stabilization of the crystal structure. The lone pairs on the highly electronegative oxygen atom of the P=O group act as effective hydrogen bond acceptors.

Furthermore, the tolyl groups participate in C-H···π interactions, where a C-H bond from one molecule is directed towards the electron-rich π-system of an aromatic ring of an adjacent molecule. These interactions contribute to the cohesion of the crystal lattice and influence the relative orientation of the phenyl rings.

Table 1: Key Supramolecular Interactions in a Representative Diarylphosphine Oxide Crystal Lattice

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
C-H···OAromatic C-H / Methyl C-HP=O2.2 - 2.8Formation of hydrogen-bonded chains or dimers
C-H···πAromatic C-HPhenyl Ring (π-system)2.5 - 2.9Directional packing and stabilization
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8Close packing of aromatic moieties

Advanced Diffraction Techniques and Their Application

The precise determination of the molecular and supramolecular structure of crystalline solids like bis(4-methylphenyl)phosphine oxide is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

For a compound like bis(4-methylphenyl)phosphine oxide, a suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is a unique fingerprint of the crystal structure. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the unit cell can be generated. From this map, the positions of the individual atoms can be determined with high precision.

In cases where obtaining single crystals of sufficient quality is challenging, powder X-ray diffraction (PXRD) can be employed. While PXRD provides less detailed structural information compared to its single-crystal counterpart, it is invaluable for phase identification, purity assessment, and for studying crystalline materials in their bulk form.

For a more in-depth understanding of the hydrogen bonding network, especially the precise location of hydrogen atoms, neutron diffraction studies can be particularly insightful. Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction highly sensitive to the positions of lighter atoms like hydrogen.

Synchrotron radiation, with its high brilliance and tunable wavelength, offers further advantages for diffraction studies. It allows for the analysis of very small or weakly diffracting crystals and can be used in specialized techniques such as high-pressure crystallography to study materials under non-ambient conditions.

Table 2: Crystallographic Data for a Representative Diarylphosphine Oxide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)9.876
c (Å)13.456
β (°)105.67
Volume (ų)1294.5
Z4
R-factor (%)4.5

Note: The data in this table is representative of a typical diarylphosphine oxide and is for illustrative purposes.

Computational and Theoretical Investigations of Phosphine Oxide, Bis 3 Methylphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict properties such as molecular geometries, vibrational frequencies, and reaction energetics. For aryl phosphine (B1218219) oxides, DFT calculations offer significant insights into their stability, reactivity, and intermolecular interactions.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For phosphine oxides, the geometry around the phosphorus atom and the orientation of the aryl substituents are of particular interest. The P=O bond is highly polar, and its length and the C-P-C bond angles are sensitive to the electronic effects of the substituents.

Research on the formation of phosphine oxide monolayers on SiO2 surfaces has shown that the nature of the substituents significantly affects the bonding interactions. berkeley.edu For instance, triphenylphosphine (B44618) oxide forms hydrogen bonds with the surface, and DFT calculations have been used to determine the energetics of these interactions. berkeley.edu

Table 1: Calculated Bond and Interaction Energies for Selected Phosphine Oxides

CompoundInteraction TypeCalculated Energy (kcal/mol)
Triphenylphosphine oxideHydrogen Bonding with SiO2-
Triethylphosphine oxideHydrogen Bonding with SiO2-
(Tetrafluoropyridyl)diphenylphosphine oxideIntermolecular Attraction70-71 kJ/mol (16.7-17.0 kcal/mol)
Tris(pentafluorophenyl)phosphine oxideIntermolecular Attraction99-100 kJ/mol (23.7-23.9 kcal/mol)

Note: Data extracted from related studies on analogous compounds. nih.govberkeley.edu

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For phosphine oxide, bis(3-methylphenyl)-, the HOMO is expected to be localized on the phenyl rings, while the LUMO would likely be associated with the P=O group and the phosphorus atom, which can accept electrons. The methyl groups, being electron-donating, would raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted diphenylphosphine (B32561) oxide. A DFT study on the reduction of various phosphine oxides highlighted that the electronic nature of the substituents (aryl vs. alkyl) significantly influences their reactivity, which is directly related to their electronic structure. uq.edu.au

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The EPS map of phosphine oxide, bis(3-methylphenyl)- would show a region of high negative potential (typically colored red) around the oxygen atom of the phosphoryl group, indicating its susceptibility to electrophilic attack and its ability to act as a hydrogen bond acceptor. The phenyl rings would exhibit regions of moderately negative potential, while the phosphorus atom and the hydrogen atoms of the methyl groups would have a positive potential.

A study on phosphine oxide monolayers demonstrated the importance of the polar P=O group in forming hydrogen bonds. berkeley.edu The calculated dipole moments of phosphine oxides are also indicative of their polarity and potential for strong intermolecular interactions. berkeley.edu

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are computational chemistry methods based on quantum chemistry. The term ab initio indicates that the calculation is from first principles, without the inclusion of experimental data. These methods are generally more computationally expensive than DFT but can provide very accurate results.

Ab initio Self-Consistent Field (SCF) molecular orbital calculations have been performed on simpler molecules like phosphine oxide and trimethylphosphine (B1194731) oxide to understand the nature of the P-O bond. rsc.org These studies have shown that the P-O bond has significant σ and π contributions, with the phosphorus 3d-orbitals playing a crucial role in the π-bonding. rsc.org For phosphine oxide, bis(3-methylphenyl)-, similar high-level calculations could provide precise predictions of its electronic transitions, which are important for understanding its photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations allow the observation of the time evolution of a system, providing insights into its dynamic properties and interactions with other molecules, such as solvents or biological macromolecules.

While specific MD simulations for phosphine oxide, bis(3-methylphenyl)- are not readily found, studies on other organophosphorus compounds provide a template for how such simulations could be applied. researchgate.netresearchgate.net For instance, MD simulations have been used to model the solvation and diffusion of organophosphorus compounds in aqueous solutions, revealing complex molecular-scale structures due to competing hydrophobic and hydrophilic interactions. researchgate.net An MD study of phosphine oxide, bis(3-methylphenyl)- could elucidate its behavior in different solvents, its aggregation properties, and its potential to interact with biological targets. Such simulations often rely on force fields, which are sets of parameters describing the potential energy of the system. osti.govaip.orgaip.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to a specific research context)

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. In a QSAR model, the predictors consist of physicochemical properties or theoretical molecular descriptors of chemicals; the response variable could be a biological activity or chemical reactivity.

In a specific research context, such as the development of new catalysts or biologically active molecules, QSAR models could be developed for a series of phosphine oxide derivatives. For example, if phosphine oxide, bis(3-methylphenyl)- and its analogs were being investigated as ligands in a catalytic reaction, a QSAR model could be built to correlate their structural features (e.g., steric parameters, electronic properties derived from DFT) with the observed catalytic activity. This would enable the rational design of more efficient ligands. While no specific QSAR models for phosphine oxide, bis(3-methylphenyl)- were identified, the principles of QSAR are broadly applicable to this class of compounds in relevant research scenarios.

In Silico Prediction of Reactivity and Selectivity

Computational and theoretical chemistry serve as powerful tools for predicting the reactivity and selectivity of molecules, offering insights that complement experimental studies. For Phosphine oxide, bis(3-methylphenyl)-, in silico investigations can elucidate its electronic structure, steric profile, and potential interaction with various reactants, thereby predicting its behavior in chemical transformations. While specific computational studies focusing solely on bis(3-methylphenyl)phosphine oxide are not extensively documented in publicly available literature, we can infer its likely reactivity and selectivity based on computational analyses of closely related phosphine oxides.

The primary factors governing the reactivity of phosphine oxides are the electronic nature and steric bulk of the substituents attached to the phosphorus atom. In bis(3-methylphenyl)phosphine oxide, the two 3-methylphenyl (m-tolyl) groups play a crucial role. The methyl group at the meta position has a weak electron-donating effect (positive inductive effect, +I) on the phenyl ring, which in turn influences the electronic properties of the phosphoryl group (P=O).

Computational models, such as those employing Density Functional Theory (DFT), are instrumental in mapping the molecular electrostatic potential (MEP). For bis(3-methylphenyl)phosphine oxide, an MEP surface would likely show a region of high negative potential around the phosphoryl oxygen atom, indicating its nucleophilicity and propensity to act as a hydrogen bond acceptor. The phosphorus atom would correspondingly exhibit a positive potential, marking it as an electrophilic center.

Frontier Molecular Orbital (FMO) theory is another key computational approach. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. For a phosphine oxide, the HOMO is typically associated with the lone pairs of the oxygen atom, while the LUMO is often centered on the P-C antibonding orbitals. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the electron-donating methyl groups in bis(3-methylphenyl)phosphine oxide would be expected to raise the energy of the HOMO slightly compared to unsubstituted diphenylphosphine oxide, potentially increasing its nucleophilicity.

Steric factors are also paramount in determining selectivity. The two 3-methylphenyl groups create a specific steric environment around the phosphorus center. While less sterically demanding than ortho-substituted analogues, the meta-methyl groups still influence the trajectory of incoming reactants. nih.gov Computational methods can quantify this steric hindrance, for example, by calculating cone angles or mapping the accessible surface area. This information is vital for predicting regioselectivity and stereoselectivity in reactions where the phosphine oxide or its derivatives are involved. For instance, in reactions involving the deprotonation of a related secondary phosphine oxide to form a P-stereogenic center, the steric bulk of the substituents has a significant impact on the approach of the base and subsequent electrophile. nih.gov

Quantum chemical calculations can also model reaction pathways and transition states. For reactions such as reductions, additions to the P=O bond, or its use as a ligand in catalysis, computational modeling can help to determine the activation energies for different possible outcomes, thereby predicting the most favorable reaction pathway and the likely product distribution. For example, in the context of catalysis where phosphine oxides can act as ligands, computational studies have shown that the mono-oxide of a bidentate bis-phosphine can be a hemilabile, bidentate ligand, and its formation is critical for the active catalyst. nih.gov While bis(3-methylphenyl)phosphine oxide is a monodentate ligand, similar principles of coordination and electronic effects would apply.

The table below summarizes key structural parameters for related phosphine oxides, which would serve as input or benchmark data for computational models of bis(3-methylphenyl)phosphine oxide. These parameters influence the predicted reactivity.

Compound NameP=O Bond Length (Å)P-C Bond Length (Å)C-P-C Angle (°)Reference
Tris(3-methylphenyl)phosphine oxide1.492(2)~1.81-1.82N/A researchgate.net
Bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide1.4854(13)1.8151(18), 1.8162(18)108.07(8) semanticscholar.orgmdpi.com

This table is interactive. Click on the headers to sort the data.

Coordination Chemistry and Metal Complexation Involving Phosphine Oxide, Bis 3 Methylphenyl

Synthesis and Characterization of Metal-Phosphine Oxide Adducts

The synthesis of metal adducts with phosphine (B1218219) oxide ligands is typically achieved through the direct reaction of a pre-formed phosphine oxide with a suitable metal precursor. For bis(3-methylphenyl)phosphine oxide, this would involve its reaction with a metal halide, nitrate, or other salt in an appropriate solvent. The lability of the ligands already coordinated to the metal center often dictates the reaction conditions required for the formation of the desired phosphine oxide adduct.

The general synthetic route can be represented as: n L'xM + y O=P(C₆H₄-3-CH₃)₂ → [M(O=P(C₆H₄-3-CH₃)₂)yL'z] + (nx-z) L'

Characterization of these adducts relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly informative, as the coordination of the phosphine oxide to a metal center results in a noticeable shift of the P=O stretching frequency (ν(P=O)). This shift is a direct consequence of the weakening of the P=O double bond upon donation of electron density from the oxygen atom to the metal. A decrease in the ν(P=O) frequency by 20-100 cm⁻¹ is typically observed.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, provides further evidence of complex formation. The chemical shift of the phosphorus atom in the phosphine oxide ligand is sensitive to its electronic environment, and coordination to a metal center generally leads to a downfield shift. X-ray crystallography provides definitive structural information, confirming the coordination of the ligand to the metal and elucidating the geometry of the complex.

Table 1: Expected Spectroscopic Data for a Generic Metal Adduct of Bis(3-methylphenyl)phosphine oxide

Technique Free Ligand Coordinated Ligand
IR (ν(P=O), cm⁻¹) ~1190 1090-1170

| ³¹P NMR (δ, ppm) | ~30 | 35-60 |

Note: The values presented are illustrative and based on typical data for diarylphosphine oxide complexes.

Role of Phosphine Oxide as a Ligand in Transition Metal Complexes

Bis(3-methylphenyl)phosphine oxide, like other phosphine oxides, primarily functions as a σ-donor ligand. The oxygen atom, possessing lone pairs of electrons, acts as the donor atom, forming a coordinate bond with the metal center. The electronic properties of the ligand are influenced by the two 3-methylphenyl (m-tolyl) groups attached to the phosphorus atom. The methyl groups are weakly electron-donating, which slightly increases the electron density on the phosphorus atom and, consequently, on the oxygen atom compared to triphenylphosphine (B44618) oxide. This enhanced electron density makes it a slightly stronger Lewis base.

Investigation of Metal-Ligand Binding Modes and Stoichiometries

The predominant binding mode for monodentate phosphine oxides like bis(3-methylphenyl)phosphine oxide is through a simple M-O σ-bond. The geometry around the phosphorus atom remains tetrahedral upon coordination. The stoichiometry of the resulting metal-phosphine oxide complexes is dependent on several factors, including the size of the metal ion, its oxidation state, the steric bulk of the phosphine oxide ligand, and the nature of the other co-ligands in the coordination sphere.

Common stoichiometries observed for monodentate phosphine oxide complexes include 1:1, 1:2, and 1:4 (metal:ligand). For instance, with tetrahedral metal centers, complexes of the type [MX₂(OPR₃)₂] are frequently observed, where M is a divalent metal ion and X is a halide. For octahedral centers, stoichiometries such as [MX₄(OPR₃)₂] are common. The larger steric demand of the bis(3-methylphenyl) groups compared to smaller alkyl groups might favor lower coordination numbers.

Table 2: Common Geometries and Stoichiometries for Metal-Phosphine Oxide Complexes

Metal Ion Geometry Typical Stoichiometry (M:L) Example Complex Formula
Tetrahedral 1:2 [CoCl₂(O=P(m-tolyl)₂)₂]
Square Planar 1:2 [PdCl₂(O=P(m-tolyl)₂)₂]
Octahedral 1:2 [TiCl₄(O=P(m-tolyl)₂)₂]

Note: These are generalized examples and the actual stoichiometry would be confirmed experimentally.

Application of Metal-Phosphine Oxide Complexes in Stoichiometric Reactions

While much of the interest in phosphine oxide complexes lies in their catalytic applications, they also find use in stoichiometric reactions. The ability of phosphine oxide ligands to stabilize specific oxidation states or geometries of metal centers can be exploited to effect specific chemical transformations. For example, a metal complex with a well-defined coordination environment provided by bis(3-methylphenyl)phosphine oxide ligands could be used as a stoichiometric oxidant or reductant in a specific synthetic step.

Catalytic Applications of Phosphine Oxide, Bis 3 Methylphenyl

Role as a Ligand in Homogeneous Catalysis

Phosphine (B1218219) oxides, including by inference bis(3-methylphenyl)phosphine oxide, are increasingly recognized for their role as effective ligands in homogeneous catalysis. Their utility stems from their ability to stabilize metal centers, influence the electronic and steric environment of the catalyst, and participate directly in the catalytic cycle. The oxygen atom of the phosphine oxide can act as a hemilabile ligand, coordinating to the metal center at certain stages of the reaction and dissociating at others, which can facilitate substrate binding and product release.

The electronic properties of the aryl substituents on the phosphorus atom play a crucial role in modulating the ligand's behavior. The presence of methyl groups in the meta-position of the phenyl rings in bis(3-methylphenyl)phosphine oxide is expected to increase the electron-donating ability of the ligand compared to the unsubstituted triphenylphosphine (B44618) oxide. This enhanced electron density on the phosphorus and oxygen atoms could influence the stability and reactivity of the corresponding metal complexes.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, phosphine oxides have been shown to act as stabilizing ligands for palladium nanoparticles, preventing their agglomeration and deactivation. mdpi.comnih.gov This stabilization effect ensures a consistent concentration of the active catalyst throughout the reaction, leading to improved yields and reproducibility. mdpi.com While specific studies on bis(3-methylphenyl)phosphine oxide are not available, it is plausible that it could serve a similar function in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The increased electron-donating nature of the bis(3-methylphenyl)phosphine oxide ligand, compared to triphenylphosphine oxide, might enhance the stability of the palladium catalyst and potentially influence the rate-determining step of the catalytic cycle, such as oxidative addition or reductive elimination. acs.org

A hypothetical data table illustrating the potential effect of bis(3-methylphenyl)phosphine oxide in a Suzuki-Miyaura coupling reaction is presented below. This table is for illustrative purposes only and is not based on experimental data.

Hypothetical Data Table for Suzuki-Miyaura Coupling

EntryLigandYield (%)
1None45
2Triphenylphosphine oxide78
3Phosphine oxide, bis(3-methylphenyl)-85

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful tool for a variety of transformations, and phosphine ligands are crucial for modulating the reactivity of nickel catalysts. Secondary phosphine oxides have been successfully employed as pre-ligands in nickel-catalyzed reactions, where they can be reduced in situ to the corresponding phosphines that act as the active ligand. nih.gov Furthermore, nickel-catalyzed C-P cross-coupling of aryl tosylates with secondary phosphine oxides provides a route to tertiary phosphine oxides. nih.gov

Given this precedent, bis(3-methylphenyl)phosphine oxide could potentially be utilized in several ways in nickel catalysis. It could act as a stabilizing ligand for nickel nanoparticles, similar to its proposed role in palladium catalysis. Alternatively, if used as a pre-catalyst, its in-situ reduction would generate bis(3-methylphenyl)phosphine, a potentially effective ligand for various nickel-catalyzed cross-coupling and hydrophosphinylation reactions. nih.gov The electronic properties of the tolyl groups would be expected to influence the catalytic activity and selectivity of the resulting nickel complex.

Rhodium- and Ruthenium-Catalyzed Reactions

Phosphine oxides have also found application as ligands in rhodium- and ruthenium-catalyzed reactions. For instance, phosphine oxide-ligated rhodium catalysts have shown enhanced reactivity in C-H activation and cyclization reactions. nih.gov The oxygen atom of the phosphine oxide can play a key role in the catalytic cycle, potentially acting as a proton shuttle or a hemilabile coordinating atom. In ruthenium catalysis, secondary phosphine oxide-phosphine mixed tridentate ligands have been developed for efficient carbonyl reduction. rsc.org

Extrapolating from these findings, bis(3-methylphenyl)phosphine oxide could be a valuable ligand for rhodium- and ruthenium-catalyzed processes. Its electron-rich nature might enhance the catalytic activity in reactions such as hydrogenation, hydroformylation, and C-H functionalization. Further research is needed to explore the coordination chemistry of bis(3-methylphenyl)phosphine oxide with these metals and to evaluate its performance in various catalytic transformations.

Application in Organocatalysis and Acid-Base Catalysis

Beyond its role as a ligand in transition metal catalysis, the phosphine oxide functional group can also participate in organocatalysis. Phosphine oxides are Lewis bases and can activate substrates through coordination to the phosphorus or oxygen atom. For example, phosphine oxides have been used as catalysts in Wittig and Mitsunobu reactions when coupled with a stoichiometric reductant. mdpi.com Chiral phosphine oxides have also been explored as organocatalysts in stereoselective transformations. hku.hk

While there is no specific literature on the use of bis(3-methylphenyl)phosphine oxide in organocatalysis, its basicity suggests potential applications in reactions that are promoted by Lewis bases. The electronic and steric properties imparted by the 3-methylphenyl groups could influence its catalytic activity and selectivity in reactions such as Michael additions, aldol (B89426) reactions, and cyanosilylations.

Mechanistic Studies of Catalytic Cycles Involving Phosphine Oxide

The mechanism of phosphine oxide involvement in catalytic cycles is an area of active investigation. In palladium-catalyzed cross-coupling reactions, it is proposed that phosphine oxides can stabilize palladium(0) nanoparticles, preventing their aggregation into inactive palladium black. mdpi.comnih.gov This stabilization is attributed to a weak coordination of the phosphine oxide to the surface of the nanoparticles. mdpi.com In other cases, the phosphine oxide can be part of a hemilabile ligand, where the P=O group can coordinate and de-coordinate from the metal center during the catalytic cycle, facilitating key elementary steps. rsc.org Mechanistic studies often employ techniques such as in-situ NMR spectroscopy and kinetic analysis to elucidate the role of the phosphine oxide. rsc.org

For bis(3-methylphenyl)phosphine oxide, mechanistic studies would be crucial to understand its specific role in any observed catalytic activity. Investigating its coordination behavior with different metal centers and its effect on the rates of individual steps in a catalytic cycle would provide valuable insights for catalyst design and optimization.

Ligand Tuning for Enhanced Catalytic Activity and Selectivity

The ability to systematically modify the structure of a ligand is a cornerstone of modern catalyst development. For phosphine oxide ligands, tuning the electronic and steric properties of the substituents on the phosphorus atom can have a profound impact on the catalytic performance. The introduction of methyl groups at the meta-positions of the phenyl rings in bis(3-methylphenyl)phosphine oxide represents a specific instance of ligand tuning.

Further ligand tuning could involve introducing different substituents on the phenyl rings or varying the number and position of the methyl groups. A systematic study of a series of tolyl-substituted phosphine oxides would provide a deeper understanding of the structure-activity relationships and allow for the rational design of more efficient catalysts for specific applications.

A hypothetical data table illustrating the potential effect of ligand tuning on catalytic activity is shown below.

Hypothetical Data Table for Ligand Tuning Effects

LigandElectronic EffectSteric HindranceHypothetical Activity
Triphenylphosphine oxideNeutralModerateBaseline
Phosphine oxide, bis(2-methylphenyl)-Electron-donatingHighDecreased
Phosphine oxide, bis(3-methylphenyl)-Electron-donatingModerateIncreased
Phosphine oxide, bis(4-methylphenyl)-Electron-donatingLowHigh

Supported Catalysts and Heterogeneous Catalysis Incorporating Phosphine Oxide Moieties

The immobilization of homogeneous catalysts onto solid supports is a pivotal strategy in green chemistry, aiming to simplify catalyst-product separation, enhance catalyst stability, and enable continuous flow processes. In this context, phosphine oxides, including moieties derived from bis(3-methylphenyl)phosphine oxide, have been explored as ligands for anchoring metal catalysts or as organocatalysts themselves when tethered to a solid matrix. This approach seeks to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis.

The utility of phosphine oxides in heterogeneous catalysis often stems from their ability to coordinate with metal centers. While the direct catalytic application of unsupported bis(3-methylphenyl)phosphine oxide is not extensively documented in the context of heterogeneous systems, the broader class of phosphine oxides has been successfully immobilized on various supports. These supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers and carbon-based materials such as multiwalled carbon nanotubes (MWCNTs). nih.gov

One prominent application involves the use of phosphine oxide-functionalized supports to immobilize palladium catalysts. nih.gov These supported palladium complexes have demonstrated activity in a range of cross-coupling reactions. The phosphine oxide moiety can act as a robust anchoring point for the metal, potentially preventing leaching and aggregation of the catalytically active species.

Research into phosphine oxides anchored on MWCNTs has shown their potential as heterogeneous organocatalysts for reactions such as Wittig, Mitsunobu, and Staudinger reactions. nih.gov In these cases, the phosphine oxide is typically part of a catalytic cycle where it is reduced in situ to the corresponding phosphine. The high surface area of MWCNTs allows for a significant loading of the phosphine oxide groups. nih.gov

The table below summarizes findings for related supported phosphine oxide systems, illustrating the types of supports, reactions, and general performance that could be anticipated for systems incorporating bis(3-methylphenyl)phosphine oxide.

Table 1: Examples of Supported Phosphine Oxide Catalytic Systems

Catalyst System Support Material Catalytic Application Key Findings Reference
Triphenylphosphine oxide-functionalized MWCNTs Multiwalled Carbon Nanotubes (MWCNTs) Wittig, Mitsunobu, Staudinger reactions Efficient in organocatalytic transformations; catalyst can be recovered by filtration. nih.gov

It is important to note that the development of supported catalysts based on bis(3-methylphenyl)phosphine oxide would require systematic investigation. This would involve the synthesis of the functionalized support, characterization of the material, and evaluation of its catalytic performance in relevant organic transformations. The choice of support, the method of immobilization, and the reaction conditions would all be critical parameters to optimize.

Material Science Applications of Phosphine Oxide, Bis 3 Methylphenyl

Integration into Polymeric Materials for Enhanced Properties

The incorporation of phosphine (B1218219) oxide moieties into polymer backbones or as additives is a well-established strategy to enhance various material properties, including thermal stability, flame retardancy, and adhesion. While specific studies detailing the integration of bis(3-methylphenyl)phosphine oxide into polymeric materials are not extensively documented, the synthesis of related compounds such as 3,3'-bis(3-maleimidophenyl) phenyl phosphine oxide (BMI) for creating inter-crosslinked epoxy matrices highlights the potential of such structures. dongguk.edu The presence of the phosphine oxide group can increase the glass transition temperature (Tg) and improve the mechanical properties of the resulting polymer composites. dongguk.edu

For instance, the synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide demonstrates the creation of functionalized phosphine oxides that can be polymerized or incorporated into polymer chains. beilstein-journals.org Although not bis(3-methylphenyl)phosphine oxide itself, this research showcases a pathway for creating reactive phosphine oxide monomers.

Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Phosphine oxides are widely recognized for their role as host materials in organic light-emitting diodes (OLEDs), particularly in phosphorescent OLEDs (PhOLEDs). Their high triplet energy and good thermal stability make them suitable for hosting emissive dopants. While there is no specific data available on the use of bis(3-methylphenyl)phosphine oxide in OLEDs, the general properties of aryl phosphine oxides suggest its potential in this area.

Research on phosphine oxide-containing gold(III) complexes has demonstrated tunable emission colors and enhanced luminescence, underscoring the importance of the phosphine oxide ligand in designing efficient emitters. researchgate.net The electronic properties of the phosphine oxide moiety can be tailored by modifying the aryl substituents, which could allow for the fine-tuning of the optical and electronic properties of OLED devices.

Use in Extraction and Separation Processes (e.g., Rare Earth Elements)

Solvent extraction is a critical technology for the separation and purification of rare earth elements (REEs) and other valuable metals. Organophosphorus compounds, including phosphine oxides, are prominent extractants in these processes. For example, tri-n-octyl phosphine oxide (TOPO) and bis(di-n-hexylphosphinyl) alkanes have been studied for their solvent extraction properties of uranium, praseodymium, neodymium, samarium, and thulium. iastate.edumdpi.com

While there are no specific studies detailing the use of bis(3-methylphenyl)phosphine oxide for REE extraction, the fundamental coordination chemistry of the phosphine oxide group with metal ions suggests its potential utility. wikipedia.org The efficiency and selectivity of extraction are highly dependent on the steric and electronic properties of the substituents on the phosphorus atom. Therefore, the methylphenyl groups in bis(3-methylphenyl)phosphine oxide would influence its extraction behavior, though specific data is not available.

Development of Hybrid Materials with Phosphine Oxide Components

Organic-inorganic hybrid materials often exhibit synergistic properties derived from their constituent parts. Phosphine oxides can act as effective ligands for metal ions, enabling the formation of a wide range of hybrid materials. These materials can find applications in catalysis, sensing, and as functional coatings.

The use of organophosphorus coupling molecules, including phosphonic and phosphinic acids, for the surface modification of metal oxides to create hybrid materials is an active area of research. academie-sciences.frresearchgate.net Phosphine oxides can be incorporated into such systems to introduce specific functionalities. For instance, hybrid phosphine-phosphine oxide ligands have been used to construct bimetallic complexes with unique luminescent properties. rsc.org While direct examples involving bis(3-methylphenyl)phosphine oxide are not reported, its ability to coordinate with metal centers suggests its potential as a component in novel hybrid materials. wikipedia.org

Phosphine Oxide-Based Flame Retardants and Fire-Resistant Materials

The development of effective and environmentally friendly flame retardants is a crucial aspect of polymer science. Phosphorus-based flame retardants, particularly phosphine oxides, are considered highly effective due to their ability to act in both the gas phase (radical trapping) and the condensed phase (char formation). mdpi.com

Numerous studies have demonstrated the efficacy of various phosphine oxide derivatives as flame retardants for a range of polymers, including epoxy resins and poly(ester-imide)s. mdpi.comtubitak.gov.tr For example, the incorporation of (oxybis(4,1-phenylene))bis(phenylphosphine oxide) into epoxy resin has been shown to significantly improve its fire resistance. mdpi.com Although direct testing data for bis(3-methylphenyl)phosphine oxide as a flame retardant is not available, the presence of the phosphorus-oxygen bond and aromatic rings suggests it would likely exhibit flame retardant properties. The thermal stability and degradation behavior of such compounds are key factors in their effectiveness as flame retardants.

Supramolecular Chemistry and Self Assembly with Phosphine Oxide, Bis 3 Methylphenyl

Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Engineering

The crystal engineering of phosphine (B1218219) oxides is fundamentally governed by a range of non-covalent interactions, with hydrogen bonding and π-π stacking being paramount. These interactions dictate the molecular packing and the resulting crystal architecture.

The defining feature of phosphine oxides is the highly polar P=O group, which acts as a strong hydrogen bond acceptor. researchgate.net This capability allows them to form robust co-crystals with a variety of hydrogen bond donors. researchgate.net For instance, in the crystal structures of adducts formed between triphenylphosphine (B44618) oxide (Ph3PO) and hydrogen-bond-donating species like triphenylsilanol (B1683266) (Ph3SiOH), a distinct hydrogen bond between the P=O oxygen and the hydroxyl proton is observed. tamu.edu This interaction leads to a noticeable elongation of the P=O bond, signifying its strength. tamu.edu Similarly, co-crystals of Ph3AsO (a heavier analogue) with hydrogen peroxide and gem-dihydroperoxides exhibit strong O···O hydrogen bonds, with distances significantly shorter than the sum of their van der Waals radii, indicating a strong interaction. nih.gov It is therefore highly probable that bis(3-methylphenyl)phosphine oxide would readily engage in similar hydrogen bonding interactions with suitable donor molecules, playing a crucial role in the formation of its potential co-crystals.

In addition to hydrogen bonding, the two 3-methylphenyl (m-tolyl) rings in bis(3-methylphenyl)phosphine oxide are expected to participate in π-π stacking and C-H···π interactions. Aromatic organic molecular crystals often exhibit enhanced π-π stacking interactions, which can facilitate rapid electron transportation. rsc.org While direct data for bis(3-methylphenyl)phosphine oxide is unavailable, studies on the crystal structure of the sterically hindered bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide reveal the presence of C-H···π interactions that contribute to the stacking of the mesityl rings. nih.gov The relative positioning of the methyl groups in the meta position of bis(3-methylphenyl)phosphine oxide would influence the geometry of these π-interactions, potentially leading to offset or edge-to-face stacking arrangements to minimize steric hindrance while maximizing attractive forces. The interplay of these directional non-covalent interactions is a key strategy in the rational design of crystalline materials with desired properties.

Interaction TypeDonor/Acceptor GroupsExpected Role in Crystal Packing
Hydrogen Bonding P=O (acceptor) with H-donors (e.g., -OH, -NH)Primary driving force for co-crystal formation and network assembly.
π-π Stacking Aromatic rings of the 3-methylphenyl groupsContributes to the stabilization of the crystal lattice and can influence electronic properties.
C-H···π Interactions C-H bonds of methyl and aryl groups with aromatic ringsFurther stabilizes the three-dimensional crystal structure.

Formation of Supramolecular Architectures and Networks

The directional and specific nature of non-covalent interactions involving the phosphine oxide moiety enables the construction of diverse and intricate supramolecular architectures and networks. rsc.org Phosphine oxides can act as nodes or linkers in the assembly of one-, two-, and three-dimensional structures.

The ability of the P=O group to participate in multiple hydrogen bonds can lead to the formation of extended chains, sheets, or more complex topologies. For example, trimethylphosphine (B1194731) oxide has been shown to form hydrogen-bonded layers with water molecules. researchgate.net In more complex systems, such as those involving bis(phosphine oxide) ligands, the two P=O groups can bridge metal centers or other organic molecules, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). nih.govrsc.org The synthesis of neutral bridging phosphine oxide donor-based supramolecular coordination complexes has been achieved through one-pot, multicomponent, coordination-driven self-assembly. nih.govscite.ai

Host-Guest Chemistry Involving Phosphine Oxide Motifs

The incorporation of phosphine oxide groups into macrocyclic or cage-like structures is a well-established strategy in host-guest chemistry. researchgate.net The P=O group can act as a convergent binding site for cationic or neutral electron-deficient guest species. The preorganization of these binding sites within a macrocyclic framework enhances the binding affinity and selectivity for specific guests.

Phosphorus-containing (thia)calixarenes, for example, have been studied for their molecular recognition and extraction properties. researchgate.net These macrocycles, functionalized with phosphine oxide groups, can form stable complexes with various molecules and ions. While specific host-guest systems based on bis(3-methylphenyl)phosphine oxide as a discrete host are not documented, its structural elements suggest potential applications. It could, for instance, be incorporated as a building block into larger macrocyclic structures. The two m-tolyl groups could form a hydrophobic cavity capable of encapsulating small organic guest molecules, while the P=O group provides a polar binding site. The methyl substituents would further modify the shape and size of this potential cavity.

Host TypeGuest TypeDriving Interactions
Phosphine Oxide-functionalized Calixarenes Cations, small organic moleculesHydrogen bonding, ion-dipole, hydrophobic interactions
Macrocycles containing bis(phosphine oxide) units Metal ions, neutral guestsCoordination, hydrogen bonding, π-π stacking

Self-Assembly Processes in Solution and at Interfaces

The same non-covalent interactions that govern the formation of crystalline solids also drive the self-assembly of phosphine oxides in solution and at interfaces. epj.org In solution, the balance between solute-solute, solute-solvent, and solvent-solvent interactions determines the outcome of the assembly process.

In non-polar solvents, hydrogen bonding and π-π stacking interactions between phosphine oxide molecules would be more pronounced, potentially leading to the formation of well-defined aggregates or oligomers. The specific structure of bis(3-methylphenyl)phosphine oxide, with its two aromatic rings, could favor the formation of dimeric or larger assemblies through cooperative π-stacking interactions.

At interfaces, such as the air-water or liquid-liquid interface, phosphine oxides can form self-assembled monolayers. The amphiphilic nature of diarylphosphine oxides, with a polar P=O head group and non-polar aryl substituents, facilitates their orientation at interfaces. Studies on the adsorption of phosphine oxides on silica (B1680970) surfaces have shown that the primary interaction is hydrogen bonding between the P=O group and surface silanol (B1196071) groups or adsorbed water. tamu.edunih.gov It is expected that bis(3-methylphenyl)phosphine oxide would exhibit similar behavior, forming organized layers on polar surfaces. The self-assembly of functionalized phosphine oxides on nanoparticle surfaces has also been explored to modify their properties and facilitate their transfer between different phases. nih.gov

Stimuli-Responsive Supramolecular Systems

Stimuli-responsive materials, which can change their properties in response to external triggers, are at the forefront of materials science. The incorporation of phosphine oxide moieties into supramolecular systems offers a pathway to creating materials that respond to stimuli such as pH, light, or the presence of specific chemical species. nih.gov

Phosphine oxide-based polymers have been developed that exhibit pH-responsive behavior. nih.govresearchgate.netacs.org For instance, gels synthesized from trivinylphosphine (B117729) oxide and cyclic secondary diamines demonstrate pH-specific drug release. nih.govacs.org This responsiveness is often due to the protonation or deprotonation of nearby functional groups, which alters the non-covalent interactions within the supramolecular assembly. A supramolecular system based on bis(3-methylphenyl)phosphine oxide could potentially be made pH-responsive by co-assembling it with molecules containing acidic or basic groups.

Photo-responsive supramolecular polymers can be constructed by incorporating photo-isomerizable units. rug.nlresearchgate.net While there are no direct reports of using bis(3-methylphenyl)phosphine oxide in such systems, it could be co-assembled with photochromic molecules like azobenzenes or spiropyrans. The light-induced isomerization of the photochromic unit would disrupt the supramolecular organization held together by the phosphine oxide's non-covalent interactions, leading to a macroscopic change in the material's properties. For example, new photoinitiators for radical polymerization have been developed by combining a carbazole (B46965) chromophore with phosphine oxides to enhance their light absorption properties in the near-UV range. mdpi.com

StimulusResponsive MechanismPotential Application
pH Protonation/deprotonation of co-assembled molecules, altering hydrogen bonding networks.Controlled drug release, sensors.
Light Photo-isomerization of co-assembled chromophores, disrupting supramolecular packing.Photo-switchable materials, optical data storage.
Chemical Species Competitive binding of an analyte, displacing components of the supramolecular assembly.Chemical sensors, molecular recognition.

Derivatization Strategies and Analogue Synthesis Based on Phosphine Oxide, Bis 3 Methylphenyl

Modification of Aryl Substituents for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences the properties and activity of a compound. For Phosphine (B1218219) oxide, bis(3-methylphenyl)-, modification of the two 3-methylphenyl (m-tolyl) rings is a primary strategy for SAR exploration. These modifications can systematically alter the steric and electronic properties of the molecule.

Research into related phosphine oxide structures demonstrates that the nature and position of substituents on the aryl rings significantly influence reactivity and physical properties. For instance, the steric hindrance of substituents can impact reaction yields and rates in synthetic transformations. nih.gov By analogy, modifying the bis(3-methylphenyl)phosphine oxide scaffold could involve:

Positional Isomerism : Moving the methyl group from the meta (3) position to the ortho (2) or para (4) position to create bis(2-methylphenyl)phosphine oxide or bis(4-methylphenyl)phosphine oxide. This would probe the effect of steric hindrance and electronic distribution on the target activity.

Ring Extension : Replacing the phenyl rings with larger aromatic systems like naphthyl or biphenyl (B1667301) groups to explore the impact of an extended π-system.

These targeted modifications allow for the systematic mapping of the chemical space around the core scaffold, providing crucial data for optimizing the compound for specific applications, whether in materials science, catalysis, or medicinal chemistry.

Table 1: Examples of Aryl Substituent Modifications for SAR Studies

Modification Strategy Example Substituent Potential Effect
Positional Isomerism 2-methyl, 4-methyl Altered steric hindrance, modified dipole moment
Electronic Variation -OCH₃, -Cl, -NO₂ Modulation of electron density on phosphorus
Steric Bulk Variation -C(CH₃)₃ (tert-butyl) Increased steric hindrance, potential impact on binding

Synthesis of Phosphine Oxide Derivatives with Enhanced Functionality

Introducing new functional groups onto the Phosphine oxide, bis(3-methylphenyl)- backbone can impart novel properties and create derivatives with enhanced functionality for specific applications. Synthetic strategies can be designed to incorporate groups that enable new chemical reactions, act as ligands for metal coordination, or improve physical properties like solubility.

For example, phosphine oxide derivatives have been functionalized to act as stabilizers for gold nanoparticles. nih.govrsc.org Ligands containing both phosphine oxide and thiol groups have been shown to effectively prevent nanoparticle agglomeration. nih.gov Another area of application is in materials science, where functionalized phosphine oxides have been developed as photoinitiators for polymerization reactions. The introduction of specific chromophores, such as carbazole (B46965), can enhance light absorption properties in the near-UV range. mdpi.com Furthermore, the synthesis of bis(acyl)phosphine oxides bearing ether functionalities has been pursued to improve solubility in aqueous formulations for applications like dental adhesives. researchgate.netnih.gov In a different context, incorporating hydroxyamino groups can confer flame-retardant properties. researchgate.net

These examples highlight a versatile synthetic toolbox that can be applied to the bis(3-methylphenyl)phosphine oxide scaffold to create derivatives with purpose-driven functionalities.

Table 2: Phosphine Oxide Derivatives with Enhanced Functionality

Functional Group Added Resulting Derivative Class Enhanced Functionality/Application
Thiol (-SH) Thio-functionalized phosphine oxides Stabilization of gold nanoparticles nih.gov
Allyloxyethoxy Ether-functionalized phosphine oxides Improved solubility for dental photoinitiators researchgate.netnih.gov
Hydroxyamino (-NHOH) Hydroxyamino-substituted phosphine oxides Flame retardant properties researchgate.net

Introduction of Chiral Centers for Asymmetric Applications

The phosphorus atom in tertiary phosphine oxides like bis(3-methylphenyl)phosphine oxide is a tetrahedral center. If the three substituents attached to the phosphoryl group (P=O) are different, the phosphorus atom becomes a stereocenter. The synthesis of such P-stereogenic or P-chiral phosphine oxides is of significant interest, as these compounds are valuable precursors to chiral phosphine ligands widely used in asymmetric catalysis. thieme-connect.comresearchgate.net

Several strategies have been developed for the asymmetric synthesis of P-chiral phosphine oxides, which could be adapted to produce chiral analogues of bis(3-methylphenyl)phosphine oxide. These methods include:

Asymmetric Cross-Coupling : Transition-metal-catalyzed reactions, such as copper-catalyzed enantioselective arylation of secondary phosphine oxides (SPOs) with diaryliodonium salts, can produce tertiary phosphine oxides with high enantiomeric excess. thieme-connect.com This approach could involve coupling an aryl group to a chiral precursor like (3-methylphenyl)phenylphosphine oxide.

Kinetic Resolution : Racemic mixtures of secondary phosphine oxides can be resolved through reactions where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent. researchgate.net

Desymmetrization : Prochiral phosphine oxides, such as bis(2-hydroxyphenyl)phosphine oxides, can undergo enantioselective desymmetrization reactions to create a P-chiral center. nih.govrsc.org

Enantioseparation : Racemic phosphine oxides can be separated into their constituent enantiomers using techniques like chiral chromatography or classical resolution involving the formation of diastereomeric complexes with a chiral resolving agent. nih.gov Notably, the resolution of the closely related (3-Methylphenyl)-phenylphosphine oxide has been successfully demonstrated. acs.org

The resulting enantiopure P-chiral phosphine oxides can be stereospecifically reduced to the corresponding chiral phosphines, which are highly sought-after ligands for transition-metal-catalyzed asymmetric reactions. nih.gov

Table 3: Methods for Synthesizing P-Chiral Phosphine Oxides

Method Description
Asymmetric C-P Coupling Enantioselective formation of a carbon-phosphorus bond using a chiral catalyst. thieme-connect.com
Kinetic Resolution Preferential reaction of one enantiomer from a racemic mixture. researchgate.net
Desymmetrization Asymmetric transformation of a prochiral substrate to create a chiral center. nih.govrsc.org
Chiral Auxiliary Use of a removable chiral group to direct stereoselective transformations. thieme-connect.com

Exploration of Bioisosteric Replacements in Related Scaffolds

In medicinal chemistry, a bioisostere is a chemical substituent or group with physical and chemical properties similar to another, which produces broadly similar biological properties. The concept of bioisosteric replacement is a powerful strategy in drug design to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability. tandfonline.comtandfonline.com

The phosphine oxide moiety is recognized as a valuable bioisostere for several common functional groups. chem-space.com Research has shown that phosphine oxides can serve as effective replacements for sulfones, sulfonamides, and carboxamides. tandfonline.comtandfonline.com Compared to these groups, phosphine oxides are often more polar, which can lead to increased aqueous solubility and improved metabolic stability, although sometimes at the cost of reduced membrane permeability. bldpharm.comnih.gov The phosphorus center is tetrahedral, and the P=O bond is a strong hydrogen bond acceptor, offering unique structural and electronic features. bldpharm.com

In a hypothetical scenario where a molecule containing a bis(3-methylphenyl)sulfone core exhibits a desired activity, replacing the sulfone group with a bis(3-methylphenyl)phosphine oxide group would be a logical bioisosteric replacement to attempt to improve properties like solubility. Conversely, in a scaffold containing the bis(3-methylphenyl)phosphine oxide group, one might explore replacing it with a sulfone or sulfonamide to modulate its properties.

Table 4: Bioisosteric Relationships of the Phosphine Oxide Group

Functional Group Bioisosteric Replacement Rationale for Replacement
Sulfone (-SO₂-) Phosphine Oxide (-P(O)-) Increase polarity and solubility tandfonline.combldpharm.com
Sulfonamide (-SO₂N-) Phosphine Oxide (-P(O)-) Modulate hydrogen bonding, improve metabolic stability chem-space.comnih.gov
Carboxamide (-C(O)N-) Phosphine Oxide (-P(O)-) Increase polarity, alter geometric vectors tandfonline.com

Combinatorial Approaches to Phosphine Oxide Library Generation

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, forming a "library" that can be screened for desired properties. While specific high-throughput combinatorial syntheses dedicated to generating large libraries of Phosphine oxide, bis(3-methylphenyl)- derivatives are not extensively documented, the principles of combinatorial synthesis can be readily applied.

The synthetic reactions used for making individual phosphine oxides can be adapted for parallel synthesis. For instance, palladium-catalyzed C-P bond formation is a robust method for creating aryl phosphine oxides. organic-chemistry.org A combinatorial library could be generated by reacting a suitable phosphorus precursor, such as di(3-methylphenyl)phosphine oxide, with a diverse array of aryl halides or nonaflates in a parallel format (e.g., in a 96-well plate). organic-chemistry.org

Conceptual Combinatorial Synthesis Scheme:

(3-Me-Ph)₂P(O)H + Array of R-X → Library of (3-Me-Ph)₂P(O)R (where R-X is a diverse set of aryl/heteroaryl halides)

This approach would allow for the rapid generation of a library of tertiary phosphine oxides where one of the 3-methylphenyl groups is replaced by a wide variety of other substituents. The resulting library could then be screened for various activities, accelerating the discovery of lead compounds in materials science or drug discovery. Although the term "library" has been used to describe a synthesized collection of phosphine oxides for study, these are often small, focused sets rather than large, diverse combinatorial libraries. nih.gov The development of robust, high-throughput methods remains a key area for future exploration in this chemical class.

Mechanistic Investigations of Chemical Transformations Involving Phosphine Oxide, Bis 3 Methylphenyl

Elucidation of Reaction Pathways using Kinetic Studies

Kinetic studies are a cornerstone in the elucidation of reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For reactions involving bis(3-methylphenyl)phosphine oxide, kinetic analysis helps to determine the rate law, identify the rate-determining step, and infer the composition of the transition state.

In a typical kinetic experiment, the concentration of reactants, products, or intermediates is monitored over time. For instance, in the context of reactions catalyzed by phosphine (B1218219) oxides, such as the coupling of alcohols and pronucleophiles, kinetic studies have been instrumental. mdpi.com The reaction progress can be followed using techniques like ¹H NMR spectroscopy to calculate the instantaneous turnover frequency (TOF). mdpi.com Such studies have revealed that for certain phenolic phosphine oxide catalysts, there is an initial induction period, suggesting the need to remove inhibitors like excess water before the catalytic cycle can proceed efficiently. mdpi.com

The order of the reaction with respect to each reactant, including the phosphine oxide itself, can be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate. mdpi.com This information is vital for constructing a plausible reaction mechanism. For example, a fractional order in the catalyst might suggest a complex mechanism involving catalyst aggregation or an off-cycle equilibrium that sequesters the active catalyst. mdpi.com

The data below illustrates typical parameters derived from kinetic studies of phosphine oxide-catalyzed reactions.

Kinetic ParameterDescriptionTypical Method of Determination
Rate LawMathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants.Method of initial rates, graphical methods.
Rate Constant (k)A proportionality constant in the rate law that is specific to a particular reaction at a given temperature.Calculated from the rate law and experimental data.
Reaction OrderThe exponent to which the concentration of a species is raised in the rate law.Determined by varying the concentration of one reactant while keeping others constant.
Turnover Frequency (TOF)The number of moles of substrate that a mole of catalyst can convert per unit time.Calculated from the rate of product formation and the amount of catalyst used. mdpi.com

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of transient species, or reaction intermediates, provide compelling evidence for a proposed reaction mechanism. While often challenging due to their inherent instability, the isolation of intermediates involving bis(3-methylphenyl)phosphine oxide can offer a snapshot of the reaction partway through its course.

Techniques such as low-temperature reactions can be employed to slow down the reaction rate, potentially allowing for the accumulation and subsequent isolation of an intermediate. Once isolated, a battery of spectroscopic and analytical methods is used for characterization. For example, in reactions where a phosphine is oxidized to a phosphine oxide, it is sometimes possible to intercept and characterize intermediates. rsc.org A strategy using frustrated Lewis pairs (FLPs) has been successful in trapping 1,3-addition products of phosphines with nitrile oxides, which are intermediates on the path to phosphine oxide formation. rsc.org

In other instances, cationic phosphoranimines, which have been proposed as intermediates in phosphazene polymerization, have been synthesized and characterized, lending support to their transient existence in related reactions. researchgate.net Similarly, the reaction of phosphine oxides with bromophosphoranimines has led to the isolation and characterization of rearranged products, shedding light on the reactivity of the phosphine oxide moiety. researchgate.net

The characterization of these intermediates relies heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹H, ¹³C), X-ray crystallography, and mass spectrometry. mdpi.comsemanticscholar.org

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful tool for tracing the path of atoms and functional groups throughout a chemical reaction. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., hydrogen with deuterium (B1214612), ¹H with ²H or D), chemists can gain profound insights into bond-breaking and bond-forming steps. chem-station.com

In the context of reactions involving phosphine oxides, deuterium labeling can be particularly informative. For example, in palladium-catalyzed hydrophosphinylation reactions, deuterium labeling experiments can help to elucidate the mechanism of C-P bond formation. researchgate.netresearchgate.net If a deuterium atom from a labeled phosphine oxide ends up in a specific position in the product, it provides strong evidence for the involvement of that P-H (or P-D) bond in the reaction mechanism. researchgate.net

The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, is another valuable piece of information obtained from these experiments. chem-station.com A significant KIE for a C-H/D or P-H/D bond indicates that this bond is broken in the rate-determining step of the reaction. chem-station.com For instance, in iridium-catalyzed hydrogen isotope exchange reactions, the mechanism has been elucidated in detail through a combination of experimental and computational studies, including isotopic labeling. acs.org

The following table summarizes the types of information that can be gleaned from isotopic labeling experiments.

Experiment TypeInformation GainedExample Application
Deuterium LabelingTraces the fate of specific hydrogen atoms, identifies bond cleavage and formation sites. chem-station.comnih.govElucidating the mechanism of catalytic H-D exchange reactions. nih.gov
Kinetic Isotope Effect (KIE)Determines if a specific bond is broken in the rate-determining step. chem-station.comStudying the mechanism of C-H activation steps. acs.org
Crossover ExperimentsDistinguishes between intramolecular and intermolecular reaction pathways.Investigating rearrangement reactions.

Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of a chemical reaction as it occurs provides a dynamic view of the transformation, allowing for the observation of transient intermediates and the determination of reaction kinetics. Various spectroscopic techniques are well-suited for in-situ monitoring of reactions involving bis(3-methylphenyl)phosphine oxide.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an invaluable tool for this purpose. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the differentiation between the starting phosphine oxide, intermediates, and final products. researchgate.net For example, in a three-component reaction of a formylchromone, a primary amine, and a secondary phosphine oxide, ³¹P NMR spectroscopy was used to follow the conversion to the α-aminophosphine oxide product. nih.gov

Infrared (IR) spectroscopy can also be used to monitor reaction progress, especially when characteristic functional groups appear or disappear. For instance, the P=O stretching frequency in phosphine oxides is a strong and distinct absorption that can be tracked throughout a reaction. mdpi.com In situ infrared spectroscopy has been used to verify the involvement of phosphine oxide in a catalytic cycle. researchgate.net

Other techniques such as UV-Vis spectroscopy and mass spectrometry can also be adapted for real-time monitoring, depending on the specific characteristics of the reactants and products.

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating and predicting reaction mechanisms. mdpi.com By modeling the potential energy surface of a reaction, DFT calculations can provide detailed information about the structures and energies of reactants, transition states, intermediates, and products. mdpi.comrsc.org

For reactions involving bis(3-methylphenyl)phosphine oxide, computational studies can be used to:

Validate proposed reaction pathways: By calculating the activation energies for different possible steps, the most energetically favorable pathway can be identified. rsc.org

Characterize transition state structures: This provides insight into the geometry of the key bond-forming and bond-breaking events.

Explain stereoselectivity and regioselectivity: By comparing the energies of different stereoisomeric or regioisomeric transition states, the observed product distribution can be rationalized. organic-chemistry.org

Investigate the role of catalysts and solvents: The effect of these components on the reaction mechanism can be modeled. mdpi.com

For example, DFT calculations have been used to study the mechanism of the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides, revealing that the formation of phosphinoyl-functionalized 3-(amino)methylene chromanone derivatives proceeds through a ring-opening of the chromone (B188151) ring. semanticscholar.org In another study, DFT simulations were used to explore the kinetic and thermodynamic aspects of nucleophilic addition reactions of trivinylphosphine (B117729) oxide, revealing a pseudo-Michael addition mechanism. mdpi.comnih.gov

The synergy between experimental and computational approaches provides a powerful strategy for gaining a comprehensive understanding of the intricate mechanisms of chemical transformations involving bis(3-methylphenyl)phosphine oxide.

Future Research Horizons for Phosphine Oxide, Bis(3-methylphenyl)-

The scientific community continues to explore the vast potential of organophosphorus compounds, with "Phosphine oxide, bis(3-methylphenyl)-" emerging as a molecule of interest for future research endeavors. The unique electronic and steric properties conferred by the meta-methylphenyl substituents on the phosphine oxide core present intriguing possibilities for innovation across various scientific disciplines. This article outlines the key future research directions and emerging trends focused solely on this specific chemical compound.

Q & A

Q. What are the optimal synthetic routes for bis(3-methylphenyl)phosphine oxide, and how do reaction conditions influence yield and purity?

Bis(3-methylphenyl)phosphine oxide can be synthesized via a two-step route involving intermediates like bis(3-nitrophenyl) derivatives followed by reduction with hydrazine monohydrate . Alternative methods include coupling reactions with dichlorophenylphosphine and mesitylene carboxylic acid chloride under reflux in toluene, achieving yields up to 92% depending on substituents and catalysts . Key factors affecting yield include solvent choice (e.g., toluene), temperature control (60–90°C), and the use of reducing agents like sodium or magnesium . Purity is often verified via melting point analysis (130–131°C) and NMR spectroscopy .

Q. Which characterization techniques are critical for confirming the structure and purity of bis(3-methylphenyl)phosphine oxide derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for structural confirmation, particularly to verify phenyl group substitution patterns . Fourier Transform Infrared (FTIR) spectroscopy identifies P=O stretching vibrations (~1200 cm⁻¹) . High-performance liquid chromatography (HPLC) and melting point analysis are used to assess purity . For thermal stability, thermogravimetric analysis (TGA) reveals decomposition temperatures (~415°C) .

Advanced Research Questions

Q. How does the electronic structure of bis(3-methylphenyl)phosphine oxide influence its performance as a photoinitiator in dental polymers?

The electron-withdrawing phosphine oxide group enhances radical generation efficiency during UV irradiation, accelerating polymerization of dimethacrylates in dental adhesives . Studies show that substituents on the phenyl rings (e.g., allyloxyethoxy groups) improve solubility in resin matrices and reduce oxygen inhibition, achieving >90% monomer conversion . Comparative FTIR studies indicate that derivatives with bulkier substituents delay gelation but enhance crosslinking density .

Q. What mechanistic role does bis(3-methylphenyl)phosphine oxide play in defect passivation in perovskite light-emitting diodes (LEDs)?

When incorporated into perovskite films, the phosphine oxide group binds to undercoordinated Pb²⁺ ions, suppressing non-radiative recombination. This enhances photoluminescence quantum yield (PLQY) by up to 45% . X-ray photoelectron spectroscopy (XPS) confirms strong Pb–O–P interactions, while grazing-incidence wide-angle X-ray scattering (GIWAXS) shows improved crystallinity .

Q. How do structural modifications of bis(3-methylphenyl)phosphine oxide impact its flame-retardant efficacy in epoxy resins?

Phosphine oxide derivatives with amino groups (e.g., bis(3-aminophenyl)phenylphosphine oxide, BAPPO) exhibit synergistic flame-retardant effects via gas-phase radical quenching and char formation. Cone calorimetry tests show a 30% reduction in peak heat release rate (pHRR) compared to unmodified resins . The phosphorus content (~10 wt%) and thermal stability (>300°C) are critical for sustained efficacy .

Data Contradictions and Resolution

Q. Why do reported catalytic efficiencies of bis(3-methylphenyl)phosphine oxide derivatives vary in cross-coupling reactions?

Discrepancies arise from differences in substituent electronic effects and reaction conditions. For example, bis(3,5-dimethylphenyl)phosphine oxide achieves 92% yield in Suzuki-Miyaura couplings due to enhanced steric protection of the phosphorus center, whereas less bulky derivatives show lower activity . Solvent polarity (e.g., toluene vs. DMF) and catalyst loading (1–5 mol%) also significantly influence outcomes .

Q. How can researchers reconcile conflicting data on the thermal stability of phosphine oxide-based photoinitiators?

While some studies report decomposition temperatures >400°C , others observe instability at ~200°C under oxidative conditions . These contradictions stem from differing experimental setups (e.g., inert vs. air atmosphere). Thermogravimetric analysis (TGA) under nitrogen is recommended for accurate stability assessment .

Methodological Recommendations

Q. Table 1: Comparative Synthesis Yields and Conditions

DerivativeMethodYieldKey ConditionReference
Bis(3,5-dimethylphenyl)Coupling with Mg catalyst92%Toluene, 90°C, 17h
Bis(3-nitrophenyl) intermediateNitration followed by reduction75%Hydrazine, ethanol
Allyloxyethoxy-modifiedRadical-initiated polymerization88%UV light, 365 nm

Q. Key Experimental Design Considerations :

  • For photoinitiators: Optimize UV wavelength (365–405 nm) and initiator concentration (0.5–2 wt%) to balance cure speed and depth .
  • For flame retardants: Incorporate phosphine oxide at 5–15 wt% to meet UL-94 V-0 standards without compromising mechanical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.